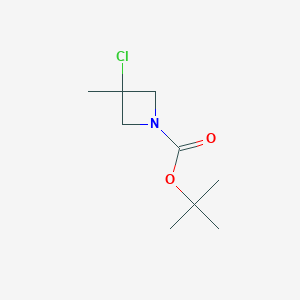

Tert-butyl 3-chloro-3-methyl-azetidine-1-carboxylate

Description

Tert-butyl 3-chloro-3-methyl-azetidine-1-carboxylate is an azetidine derivative with a molecular formula of C₇H₁₄ClNO and a molecular weight of 163.65 g/mol. It is characterized by a tert-butoxycarbonyl (Boc) protecting group at the 1-position, a chlorine atom, and a methyl group at the 3-position of the azetidine ring. The compound has a reported purity of 95% and is utilized in organic synthesis as a versatile intermediate for constructing nitrogen-containing heterocycles .

Properties

IUPAC Name |

tert-butyl 3-chloro-3-methylazetidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16ClNO2/c1-8(2,3)13-7(12)11-5-9(4,10)6-11/h5-6H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUVGKPGCBHOJPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(C1)C(=O)OC(C)(C)C)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-chloro-3-methyl-azetidine-1-carboxylate typically involves the reaction of tert-butyl 3-chloro-3-methylazetidine-1-carboxylate with appropriate reagents under controlled conditions. One common method includes the reaction of 3-chloro-3-methylazetidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out at low temperatures to prevent side reactions and to ensure high yield.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are conducted in large reactors with precise control over temperature, pressure, and reaction time to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-chloro-3-methyl-azetidine-1-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

Substitution: Formation of azetidine derivatives with different substituents.

Oxidation: Formation of oxidized azetidine derivatives.

Reduction: Formation of reduced azetidine derivatives.

Hydrolysis: Formation of 3-chloro-3-methylazetidine-1-carboxylic acid.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial and Anticancer Properties

The compound has been studied for its potential antimicrobial and anticancer properties. Azetidine-containing compounds are known to exhibit biological activities that may inhibit the growth of bacteria and cancer cells. Research indicates that derivatives of azetidine can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including modulation of cell cycle regulators and apoptotic factors .

Pharmacokinetic Enhancement

The presence of the tert-butyl carbamate group in tert-butyl 3-chloro-3-methyl-azetidine-1-carboxylate enhances the pharmacokinetic properties of the compound. This modification can improve stability and bioavailability, making it a favorable candidate for drug development .

Organic Synthesis

Building Block for Complex Molecules

this compound serves as a critical intermediate in organic synthesis. It can participate in various chemical reactions, such as nucleophilic substitutions and peptide coupling reactions, allowing for the formation of more complex organic molecules .

Chemical Reaction Pathways

The compound undergoes several types of reactions:

- Substitution Reactions: The amino group can engage in nucleophilic substitutions.

- Deprotection Reactions: The tert-butyl carbamate group can be removed under acidic conditions.

- Coupling Reactions: It can be used in peptide coupling to form amide bonds.

Materials Science

Polymer Synthesis

In materials science, this compound is utilized in synthesizing advanced materials and polymers. Its incorporation into polymer backbones can enhance mechanical properties and thermal stability, making it valuable for developing high-performance materials .

Case Studies and Research Findings

Recent studies have highlighted the biological activity of azetidine derivatives, including:

- Antimicrobial Activity: Compounds similar to this compound have shown significant inhibition against various bacterial strains, indicating potential as antimicrobial agents.

- Anticancer Activity: Research has demonstrated that azetidine derivatives can induce apoptosis and inhibit tumor growth in vitro and in vivo models .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Medicinal Chemistry | Potential antimicrobial and anticancer properties; enhances pharmacokinetics due to tert-butyl group. |

| Organic Synthesis | Acts as a building block for complex organic molecules; participates in multiple chemical reactions. |

| Materials Science | Used in synthesizing polymers; improves mechanical properties and thermal stability of materials. |

Mechanism of Action

The mechanism of action of tert-butyl 3-chloro-3-methyl-azetidine-1-carboxylate involves its interaction with various molecular targets. The compound can act as an electrophile due to the presence of the chlorine atom, making it reactive towards nucleophiles. The ester group can undergo hydrolysis, releasing the active azetidine moiety, which can then interact with biological targets or participate in further chemical reactions.

Comparison with Similar Compounds

Tert-butyl 3-cyano-3-[(trifluoromethyl)thio]azetidine-1-carboxylate

- Molecular Formula : C₁₀H₁₁F₃N₂O₂S

- Key Substituents: Cyano (-CN) and trifluoromethylthio (-SCF₃) groups at the 3-position.

- Synthesis: Prepared via base-mediated hydrolysis of a nitrile intermediate using NaOH in methanol/water .

- Comparison: The trifluoromethylthio group enhances electrophilicity compared to the chloro-methyl substituents in the target compound.

Tert-butyl 3-(2-(methyl(phenyl)amino)-2-oxoethylidene)azetidine-1-carboxylate (1h)

- Molecular Formula : C₁₇H₂₂N₂O₃

- Key Substituents : A ketone-linked methylphenylamide moiety.

- Synthesis : Synthesized via hydrolysis of tert-butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate followed by coupling with N-methylaniline (62% yield) .

- Comparison :

- The amide group increases hydrogen-bonding capacity , improving solubility in polar solvents.

- The conjugated system may enhance stability against ring-opening reactions compared to the chloro-methyl analog.

Tert-butyl 3-amino-3-(hydroxymethyl)azetidine-1-carboxylate

- Molecular Formula : C₉H₁₈N₂O₃

- Key Substituents: Amino (-NH₂) and hydroxymethyl (-CH₂OH) groups.

- Properties : Molecular weight = 202.25 g/mol , CAS: 1262411-27-7 .

- Comparison: The amino and hydroxymethyl groups make this compound highly hydrophilic, contrasting with the lipophilic chloro-methyl substituents. Potential for crosslinking or polymerization due to reactive -NH₂ and -OH groups.

Tert-butyl 3,3-bis(hydroxymethyl)azetidine-1-carboxylate

- Molecular Formula: C₁₀H₁₉NO₄

- Key Substituents : Two hydroxymethyl (-CH₂OH) groups.

- Synthesis : Multiple high-yield routes reported, including catalytic methods .

- Comparison :

- The dual hydroxymethyl groups enhance water solubility and provide sites for bifunctional modification.

- Reduced steric hindrance compared to the chloro-methyl derivative.

Tert-butyl 3-((piperidin-4-yloxy)methyl)azetidine-1-carboxylate

- Key Substituents : Piperidin-4-yloxy ether linkage.

- Properties : Combines azetidine and piperidine moieties .

- Comparison :

- The piperidine ring introduces basic nitrogen , altering pH-dependent reactivity.

- The ether linkage may improve metabolic stability compared to halogenated analogs.

Key Research Findings

- Reactivity : Chloro-methyl derivatives like the target compound exhibit higher electrophilicity at the 3-position, enabling nucleophilic substitution reactions, whereas hydroxymethyl analogs favor oxidation or esterification .

- Synthetic Efficiency: Yields for azetidine derivatives vary significantly; for example, amide-coupled compounds (e.g., 1h) achieve ~62% yields, while cyano derivatives require stringent conditions .

- Stability : The tert-butyl group universally enhances stability against ring-opening, but substituents like -SCF₃ or -CN may introduce sensitivity to light or moisture .

Biological Activity

Tert-butyl 3-chloro-3-methyl-azetidine-1-carboxylate is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and features a unique azetidine ring structure, which contributes to its reactivity and biological properties. The presence of the tert-butyl group enhances solubility and stability, making it a suitable candidate for various biological applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. These interactions can modulate enzyme activity, influence receptor binding, and affect cellular signaling pathways. The compound's mechanism of action may involve:

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, thereby altering metabolic pathways.

- Receptor Modulation : It can bind to receptors, potentially affecting physiological responses such as cell proliferation and apoptosis.

Biological Activity and Therapeutic Applications

Research has indicated that this compound exhibits significant biological activities, including:

- Anticancer Activity : Preliminary studies suggest that this compound may possess cytotoxic effects against various cancer cell lines. For instance, it has shown promise in inhibiting the growth of leukemia and solid tumor cell lines.

- Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties, which could be beneficial in treating conditions characterized by excessive inflammation.

- Neuroprotective Potential : Some studies suggest that it may have neuroprotective effects, making it a candidate for research into neurodegenerative diseases.

Research Findings

Several studies have explored the biological activity of this compound:

Case Studies

- Cytotoxicity Assays : In vitro assays conducted on human leukemia cell lines demonstrated an IC50 value indicating effective cytotoxicity at sub-micromolar concentrations .

- Mechanistic Studies : Investigations into the compound's mechanism revealed that it induces apoptosis in cancer cells through caspase activation, suggesting a potential pathway for therapeutic intervention .

Data Table: Biological Activity Overview

| Activity Type | Cell Line Tested | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| Anticancer | MCF-7 (Breast Cancer) | 0.65 | Induction of apoptosis |

| Anticancer | U937 (Leukemia) | 0.48 | Caspase activation |

| Anti-inflammatory | RAW 264.7 (Macrophages) | Not specified | Inhibition of pro-inflammatory cytokines |

| Neuroprotective | SH-SY5Y (Neuroblastoma) | Not specified | Modulation of neurotrophic factors |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.